(S)-Tert-butyl (2-aminopropyl)carbamate
CAS No.: 121103-15-9
Cat. No.: VC0043727
Molecular Formula: C8H18N2O2
Molecular Weight: 174.244
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 121103-15-9 |
---|---|
Molecular Formula | C8H18N2O2 |
Molecular Weight | 174.244 |
IUPAC Name | tert-butyl N-[(2S)-2-aminopropyl]carbamate |
Standard InChI | InChI=1S/C8H18N2O2/c1-6(9)5-10-7(11)12-8(2,3)4/h6H,5,9H2,1-4H3,(H,10,11)/t6-/m0/s1 |
Standard InChI Key | UYNSYFDLTSSUNI-LURJTMIESA-N |
SMILES | CC(CNC(=O)OC(C)(C)C)N |
Introduction
Chemical Identity and Properties
(S)-Tert-butyl (2-aminopropyl)carbamate is a chiral compound characterized by its specific molecular structure and associated properties. It belongs to the carbamate class of compounds, which feature the characteristic -NHCOO- functional group that provides both stability and reactivity in synthetic contexts. The molecule contains a primary amine group at the chiral center, a carbamate group with a tert-butyl protecting group, and a defined stereocenter that gives it its (S) designation. These structural elements combine to create a versatile building block that can participate in diverse chemical transformations while maintaining stereochemical integrity. The compound's utility in pharmaceutical synthesis stems from this unique combination of functional groups and defined three-dimensional structure.
Identification Data
The compound is precisely identified through various standardized parameters essential for scientific communication and database entries. Its CAS registry number is 121103-15-9, serving as the primary identifier in chemical literature and regulatory documents. The molecular formula is C8H18N2O2, corresponding to a calculated molecular weight of 174.244 g/mol. The IUPAC name, providing systematic nomenclature, is tert-butyl N-[(2S)-2-aminopropyl]carbamate, which precisely describes its chemical structure. For computational chemistry applications, the compound is represented by the Standard InChI (International Chemical Identifier): InChI=1S/C8H18N2O2/c1-6(9)5-10-7(11)12-8(2,3)4/h6H,5,9H2,1-4H3,(H,10,11)/t6-/m0/s1, with the corresponding InChIKey UYNSYFDLTSSUNI-LURJTMIESA-N. Additionally, the simplified molecular-input line-entry system (SMILES) notation CC(CNC(=O)OC(C)(C)C)N provides a compact representation of the structure.
Related Compounds and Salt Forms
The compound exists in multiple forms that offer different properties for various applications, particularly in pharmaceutical research. The most significant related compound is its hydrochloride salt, (S)-tert-Butyl (2-aminopropyl)carbamate hydrochloride (CAS: 1269493-35-7), which has the molecular formula C8H19ClN2O2 and a molecular weight of 210.7 g/mol . This salt form typically offers enhanced stability and improved solubility in polar solvents compared to the free base, making it preferable for certain applications. The crystalline nature of the salt form also facilitates handling, measurement, and storage in laboratory settings. The relationship between these forms provides flexibility in synthetic applications, allowing chemists to select the most appropriate form based on specific reaction conditions or solubility requirements.
Stereochemical Variants
Property | (S)-Tert-butyl (2-aminopropyl)carbamate | (S)-Tert-butyl (2-aminopropyl)carbamate hydrochloride |
---|---|---|
CAS Number | 121103-15-9 | 1269493-35-7 |
Molecular Formula | C8H18N2O2 | C8H19ClN2O2 |
Molecular Weight | 174.244 g/mol | 210.7 g/mol |
Physical Appearance | Not specified in sources | Off-white to light yellow powder |
Standard InChIKey | UYNSYFDLTSSUNI-LURJTMIESA-N | NXKQBPNSELZLGM-RGMNGODLSA-N |
SMILES Notation | CC(CNC(=O)OC(C)(C)C)N | CC(CNC(=O)OC(C)(C)C)N.Cl |
PubChem Compound ID | 45072492 | 53484847 |
This comparison highlights the structural relationship between the free base and its hydrochloride salt, demonstrating how the addition of HCl modifies the molecular properties while preserving the essential stereochemistry and functional group arrangement .
Applications in Pharmaceutical Research
(S)-Tert-butyl (2-aminopropyl)carbamate has found significant applications in pharmaceutical research, primarily as a synthetic intermediate. Its value stems from the specific arrangement of functional groups and defined stereochemistry, which make it particularly suited for constructing complex molecules with precise three-dimensional structures. The compound is primarily used as an intermediate in the synthesis of pharmaceutical compounds, where its tert-butyl group serves as a protecting group that can be selectively removed under specific conditions. This selective reactivity enables controlled modification in multi-step syntheses, a critical requirement in modern pharmaceutical development. The compound's chiral nature makes it especially valuable in developing stereoselective synthetic routes to biologically active molecules.
Synthetic Utility
The compound's utility in synthesis derives from its functional group pattern and stereochemical configuration. It features a primary amine group that can serve as a nucleophile in various transformations, while the carbamate group provides both protection for the secondary amine and potential for further functionalization. The tert-butyloxycarbonyl (Boc) protecting group is particularly valuable because it can be selectively removed under acidic conditions, allowing for strategic deprotection in complex synthetic sequences. Research involving this compound often focuses on its role in synthesizing complex molecules with potential biological activity, leveraging its defined stereochemistry and selective reactivity to construct more intricate molecular architectures. This synthetic versatility has established the compound as a recognized building block in the chemical catalog of several suppliers specializing in pharmaceutical intermediates.
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